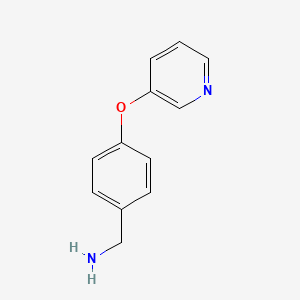
(4-(Pyridin-3-yloxy)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Pyridin-3-yloxy)phenyl)methanamine is an organic compound with the molecular formula C₁₂H₁₂N₂O It consists of a phenyl ring substituted with a methanamine group and a pyridin-3-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine typically involves the following steps:
Formation of the Pyridin-3-yloxy Intermediate: The pyridin-3-yloxy group can be introduced through a nucleophilic substitution reaction. Pyridine-3-ol reacts with a suitable leaving group, such as a halide, in the presence of a base to form the pyridin-3-yloxy intermediate.
Coupling with Phenylmethanamine: The pyridin-3-yloxy intermediate is then coupled with phenylmethanamine through a nucleophilic aromatic substitution reaction. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically focuses on maximizing yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Pyridin-3-yloxy)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(4-(Pyridin-3-yloxy)phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates, contributing to the development of new products and technologies.
Mécanisme D'action
The mechanism of action of (4-(Pyridin-3-yloxy)phenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Pyridin-2-yloxy)phenyl)methanamine
- (4-(Pyridin-4-yloxy)phenyl)methanamine
- (4-(Pyridin-3-yloxy)benzylamine
Uniqueness
(4-(Pyridin-3-yloxy)phenyl)methanamine is unique due to the specific positioning of the pyridin-3-yloxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct binding affinities, selectivity, and efficacy in various applications.
Propriétés
IUPAC Name |
(4-pyridin-3-yloxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H,8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHHBGLRFYJJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649248 |
Source


|
| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685533-76-0 |
Source


|
| Record name | 4-(3-Pyridinyloxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685533-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
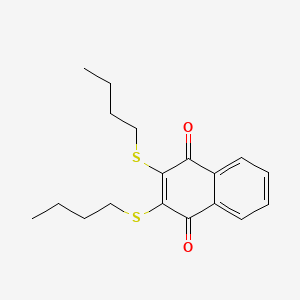



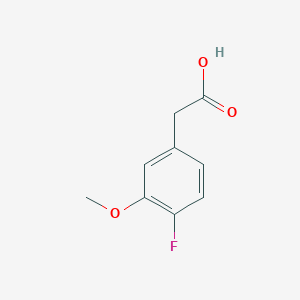
![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)
![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)
![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)
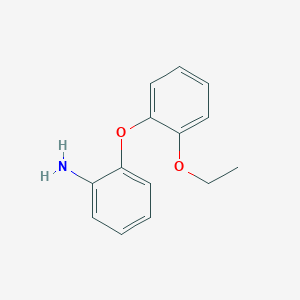
![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)
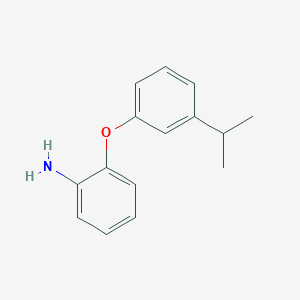
![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
